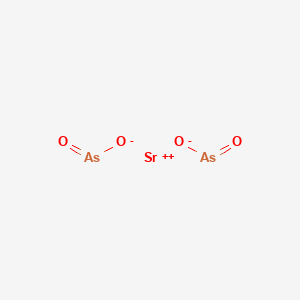
Strontium arsenite (Sr(AsO2)2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium arsenite (Sr(AsO2)2) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in water and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of strontium arsenite is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemische Und Physiologische Effekte
Strontium arsenite has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using strontium arsenite in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. However, the limitations of using strontium arsenite in lab experiments include its toxicity and potential environmental hazards.
Zukünftige Richtungen
There are several future directions for the study of strontium arsenite, including its potential applications in medicine, materials science, and environmental science. In medicine, further studies are needed to determine the efficacy and safety of strontium arsenite as an anti-cancer agent. In materials science, further studies are needed to explore the potential applications of strontium arsenate as a solid oxide fuel cell material. In environmental science, further studies are needed to determine the effectiveness of strontium arsenite in the removal of arsenic from contaminated water.
Synthesemethoden
The synthesis of strontium arsenite can be achieved through several methods, including the precipitation method, hydrothermal method, and solvothermal method. The precipitation method involves mixing strontium chloride and sodium arsenite in water, resulting in the formation of strontium arsenite. The hydrothermal method involves heating strontium hydroxide and arsenic trioxide under high pressure and temperature, while the solvothermal method involves using organic solvents to dissolve the reactants and then heating them to form strontium arsenite.
Wissenschaftliche Forschungsanwendungen
Strontium arsenite has been extensively studied for its potential applications in various fields, including materials science, environmental science, and medicine. In materials science, strontium arsenite has been used as a precursor for the synthesis of strontium arsenate, which is a promising material for solid oxide fuel cells. In environmental science, strontium arsenite has been studied for its potential use in the removal of arsenic from contaminated water. In medicine, strontium arsenite has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15195-06-9 |
|---|---|
Produktname |
Strontium arsenite (Sr(AsO2)2) |
Molekularformel |
As2O4Sr |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
strontium;oxoarsinite |
InChI |
InChI=1S/2AsHO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
APFTYZSAOLWHTM-UHFFFAOYSA-L |
SMILES |
[O-][As]=O.[O-][As]=O.[Sr+2] |
Kanonische SMILES |
[O-][As]=O.[O-][As]=O.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



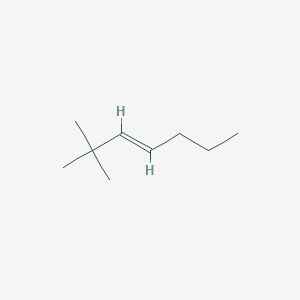
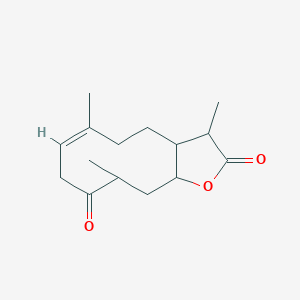
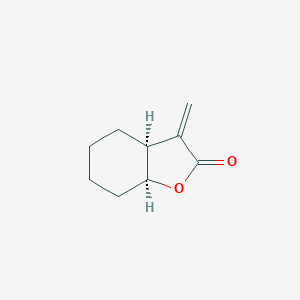
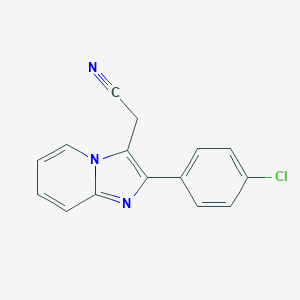
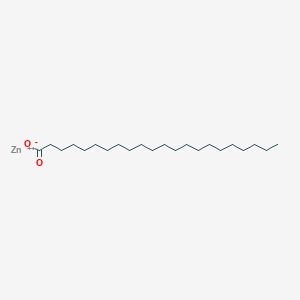
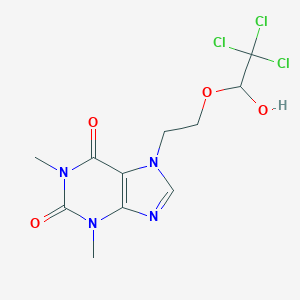
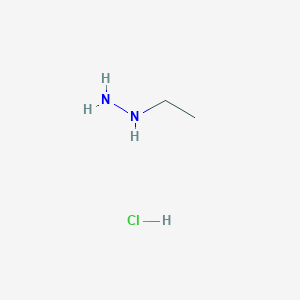
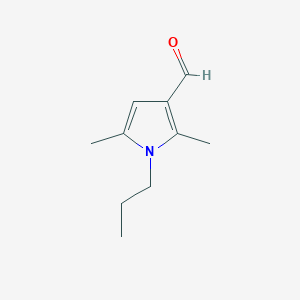
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
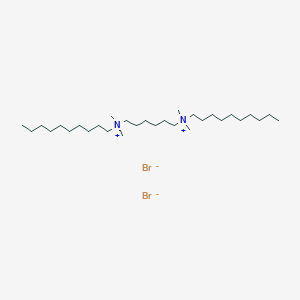
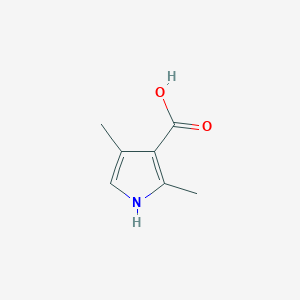
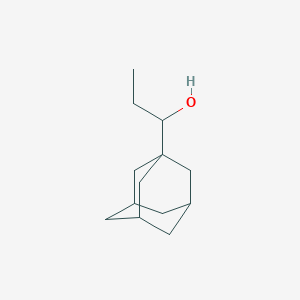
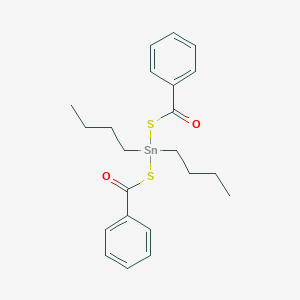
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)